molecular formula C15H18N2O2 B1517452 1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152909-04-0

1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1517452
CAS No.: 1152909-04-0
M. Wt: 258.32 g/mol
InChI Key: SWYXDFYTAAYADP-UHFFFAOYSA-N
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Description

1-tert-Butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is a chemical compound characterized by its unique structure, which includes a tert-butyl group, a methoxyphenyl group, and a pyrazole ring with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde typically involves the following steps:

  • Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester.

  • Introduction of the tert-Butyl Group: The tert-butyl group can be introduced using tert-butylating agents such as tert-butyl chloride in the presence of a strong base.

  • Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a substitution reaction involving a methoxy-substituted phenyl halide.

Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The pyrazole ring can be reduced to form pyrazolidines.

  • Substitution: The methoxyphenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid (H₂SO₄).

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Pyrazolidines.

  • Substitution: Substituted methoxyphenyl derivatives.

Scientific Research Applications

1-tert-Butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde has found applications in various scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-tert-butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

1-tert-Butyl-3-(3-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is structurally similar to other pyrazole derivatives, such as:

  • 1-tert-Butyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

  • 1-tert-Butyl-3-(2-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

These compounds share the tert-butyl and methoxyphenyl groups but differ in the position of the methoxy group on the phenyl ring. The unique positioning of the methoxy group in this compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

1-tert-butyl-3-(3-methoxyphenyl)pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-15(2,3)17-9-12(10-18)14(16-17)11-6-5-7-13(8-11)19-4/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYXDFYTAAYADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=C(C(=N1)C2=CC(=CC=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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